molecular formula C15H18BNO2S B7899581 2-Phenylthiazole-4-boronic acid pinacol ester

2-Phenylthiazole-4-boronic acid pinacol ester

Cat. No.: B7899581
M. Wt: 287.2 g/mol
InChI Key: OFLXZKPQZPHIKY-UHFFFAOYSA-N
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Description

2-Phenylthiazole-4-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group attached to a thiazole ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 2-Phenylthiazole-4-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . It also undergoes protodeboronation, a radical approach that, when paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

The compound’s pharmacokinetics are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability may be significantly affected by its stability in water .

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds through the SM coupling reaction . This makes it a valuable tool in organic synthesis . Additionally, its involvement in protodeboronation allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . Its susceptibility to hydrolysis is considerably accelerated at physiological pH, which can affect its stability and efficacy . Therefore, the compound’s environment plays a crucial role in its action and should be carefully considered when using it for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthiazole-4-boronic acid pinacol ester typically involves the reaction of 2-phenylthiazole-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions . The process can be summarized as follows:

    Reactants: 2-Phenylthiazole-4-boronic acid and pinacol.

    Solvent: Toluene.

    Conditions: Reflux overnight.

    Product: this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylthiazole-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Boronic Acids: From hydrolysis or oxidation.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the thiazole ring.

    2-Thiazolylboronic Acid Pinacol Ester: Similar but with different substituents on the thiazole ring.

Uniqueness

2-Phenylthiazole-4-boronic acid pinacol ester is unique due to the presence of both the phenyl and thiazole groups, which confer distinct electronic and steric properties. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous .

Properties

IUPAC Name

2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-20-13(17-12)11-8-6-5-7-9-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLXZKPQZPHIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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